![molecular formula C22H18F4N2OS B2384579 (4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione CAS No. 941943-29-9](/img/structure/B2384579.png)
(4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione
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Description
(4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione is a useful research compound. Its molecular formula is C22H18F4N2OS and its molecular weight is 434.45. The purity is usually 95%.
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Scientific Research Applications
- FPMINT is a novel inhibitor of ENTs, with greater selectivity for ENT2 over ENT1 . ENTs play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. FPMINT’s specificity makes it a potential candidate for modulating these processes.
- Benzamide-based 5-aminopyrazoles, structurally related to FPMINT, have demonstrated notable antiviral activity against the H5N1 influenza virus. Further exploration of FPMINT derivatives may reveal antiviral potential.
- While not directly studied for anticancer effects, the synthesis of novel derivatives related to FPMINT has been explored in the context of cancer research. Investigating FPMINT’s impact on cancer cells could yield valuable insights.
- Urease enzymes are crucial for highly pathogenic bacteria. FPMINT analogs, such as benzimidazole derivatives, might inhibit urease, offering a promising avenue for preventing ureolytic bacterial infections .
- Compound 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole, structurally related to FPMINT, exhibited potent antitubercular activity . This suggests that FPMINT derivatives could be explored in tuberculosis research.
- Molecular docking studies revealed that FPMINT analogs bind irreversibly and non-competitively to ENTs, providing structural insights into their mechanism of action . Understanding these interactions informs drug design.
Equilibrative Nucleoside Transporters (ENTs) Inhibition
Antiviral Applications
Anticancer Properties
Urease Inhibition for Bacterial Infections
Antitubercular Activity
Molecular Docking Insights
properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanethione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F4N2OS/c23-17-4-6-18(7-5-17)27-10-12-28(13-11-27)21(30)20-9-8-19(29-20)15-2-1-3-16(14-15)22(24,25)26/h1-9,14H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYBAPUHUSUACY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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